Acide fulvique

Vue d'ensemble

Description

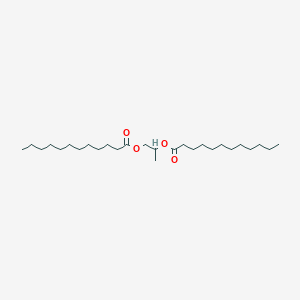

Fulvic acid is a natural acidic organic polymer that can be extracted from humus found in soil, sediment, or aquatic environments. It is one of two classes of humic substances, the other being humic acid. Fulvic acid is known for its yellow color, which is derived from the Latin word “fulvus.” This compound is soluble in strong acid (pH = 1) and has the average chemical formula C135H182O95N5S2 . It is especially reactive with metals, forming strong complexes with iron, aluminum, and copper, leading to their increased solubility in natural waters .

Applications De Recherche Scientifique

Fulvic acid has a wide range of scientific research applications:

Agriculture: It enhances plant growth and nutrient uptake, particularly under stress conditions such as low phosphorus availability

Medicine: Fulvic acid is being studied for its potential health benefits, including its antioxidant, anti-inflammatory, and immune-boosting properties

Environmental Science: It plays a crucial role in the biogeochemical cycling of nutrients and contaminants, influencing soil fertility and water quality.

Industrial Applications: Fulvic acid is used in the formulation of fertilizers, soil conditioners, and biostimulants to improve crop yield and quality.

Mécanisme D'action

Target of Action

Fulvic acid (FA) is a key component of humus, the organic matter in soil . It primarily targets plant cells and soil microorganisms . In plants, it enhances nutrient uptake, leading to improved growth, yield, and overall health . In soil, it increases microbial activity, promoting a healthier soil ecosystem .

Mode of Action

FA interacts with its targets through various mechanisms. It has the ability to chelate and transport minerals, enhancing nutrient uptake by plants . It also helps in the breakdown of organic matter, increasing microbial activity in the soil . FA’s small molecular structure, which contains many acidic groups, primarily carboxyl groups and phenolic hydroxyl groups, allows it to interact effectively with its targets .

Biochemical Pathways

FA affects several biochemical pathways. It modulates phytohormone biosynthesis, nutrient uptake, and assimilation, as well as primary and secondary metabolism . It also enhances the ascorbate metabolism, improves the glutathione metabolism, and promotes the flavonoids biosynthesis, significantly improving the antioxidant defense of plants during stress .

Pharmacokinetics

The pharmacokinetics of FA involves its absorption, distribution, metabolism, and excretion (ADME). A study using tritium-labeled FA showed that it was found in all organs studied at different concentrations, indicating its wide distribution within the body . The same study also showed that FA could be excreted from the body, demonstrating its ability to undergo metabolism and excretion .

Result of Action

The action of FA results in several beneficial effects. It improves how our cells use nutrients such as antioxidants and electrolytes, making it a popular choice for slowing down aging, improving digestive health, and protecting brain function . It also enhances the release and availability of phosphorus in salt-affected soils . Moreover, it has been found to have antioxidant, neuro-protective, antimicrobial, and anti-inflammatory properties .

Action Environment

The action of FA is influenced by environmental factors. It is found in soil, rock, streams, lakes, and ocean water . Its effectiveness can be influenced by the composition of the soil, the presence of other nutrients, and environmental conditions such as temperature and humidity . In agriculture, FA is used as a soil conditioner and plant growth stimulant . Its ability to bind to toxins and heavy metals reduces their negative impact on the environment .

Analyse Biochimique

Biochemical Properties

Fulvic acid plays a significant role in biochemical reactions due to its ability to chelate minerals and enhance nutrient absorption. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, fulvic acid has been shown to increase the activity of antioxidant enzymes such as catalase, ascorbate peroxidase, and superoxide dismutase . These interactions help in neutralizing free radicals and reducing oxidative stress in cells.

Cellular Effects

Fulvic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances cellular energy production by improving the efficiency of cellular respiration and adenosine triphosphate synthesis . Additionally, fulvic acid has been reported to improve nutrient absorption and utilization, which can lead to better cell function and overall health. It also exhibits antimicrobial and anti-inflammatory properties, contributing to improved cellular defense mechanisms .

Molecular Mechanism

At the molecular level, fulvic acid exerts its effects through several mechanisms. It binds to various biomolecules, including metals, enzymes, and proteins, forming stable complexes that enhance their bioavailability and activity . Fulvic acid can also modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and context. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in antioxidant defense, metabolism, and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fulvic acid can vary over time. Studies have shown that fulvic acid is relatively stable and can maintain its bioactivity for extended periods . Its stability can be influenced by factors such as pH, temperature, and exposure to light. Long-term studies have demonstrated that fulvic acid can have sustained effects on cellular function, including enhanced antioxidant activity and improved nutrient absorption .

Dosage Effects in Animal Models

The effects of fulvic acid can vary with different dosages in animal models. At low to moderate doses, fulvic acid has been shown to improve growth performance, nutrient utilization, and immune function in animals . At high doses, it may cause adverse effects such as gastrointestinal disturbances and toxicity . It is essential to determine the optimal dosage to maximize the benefits of fulvic acid while minimizing potential risks.

Metabolic Pathways

Fulvic acid is involved in several metabolic pathways, including those related to antioxidant defense, nutrient absorption, and energy production. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, enhancing their activity and contributing to the detoxification of reactive oxygen species . Additionally, fulvic acid can influence the biosynthesis of flavonoids and other secondary metabolites, which play crucial roles in plant and animal health .

Transport and Distribution

Fulvic acid is readily transported and distributed within cells and tissues due to its small molecular size and high solubility. It can cross cell membranes and reach various cellular compartments, where it exerts its biological effects . Fulvic acid interacts with transporters and binding proteins, facilitating its movement and accumulation in specific tissues. This property makes it an effective carrier for delivering nutrients and other bioactive compounds to target cells .

Subcellular Localization

Within cells, fulvic acid can localize to different subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by factors such as its chemical structure, the presence of targeting signals, and post-translational modifications. In the mitochondria, fulvic acid can enhance energy production and reduce oxidative stress, while in the nucleus, it can modulate gene expression and support cellular defense mechanisms .

Méthodes De Préparation

Fulvic acid can be prepared using various methods, including alkaline extraction and acid precipitation. The process typically involves the following steps:

Alkaline Extraction: Soil or peat is treated with a strong base, such as sodium hydroxide, to extract the alkaline-soluble materials.

Acid Precipitation: The alkaline extract solution is then acidified to precipitate the humic acids, leaving the fulvic acid in solution.

Purification: The fulvic acid solution is further purified using techniques such as dialysis, ultrafiltration, or adsorption onto resins.

Industrial production methods often involve large-scale extraction from peat, lignite, or other organic-rich materials. The extracted fulvic acid is then concentrated and purified for various applications .

Analyse Des Réactions Chimiques

Fulvic acid undergoes various chemical reactions, including:

Reduction: It can also undergo reduction reactions, although these are less common.

Complexation: Fulvic acid forms strong complexes with metal ions, enhancing their solubility and mobility in the environment.

Substitution: It can participate in substitution reactions, particularly with hydrophobic organic contaminants.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various organic acids and metal complexes .

Comparaison Avec Des Composés Similaires

Fulvic acid is often compared with other humic substances, such as humic acid and humin:

Humic Acid: Unlike fulvic acid, humic acid is only soluble in water at neutral to alkaline pH and has a higher molecular weight.

Humin: Humin is not soluble in water at any pH and has a more complex and heterogeneous structure.

Fulvic acid is unique due to its lower molecular weight, higher solubility across a wide pH range, and greater reactivity with metals and organic contaminants .

Propriétés

IUPAC Name |

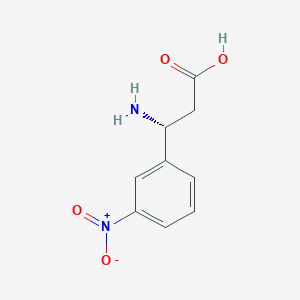

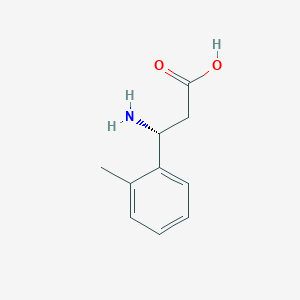

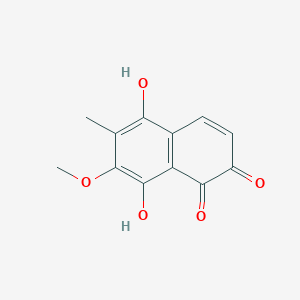

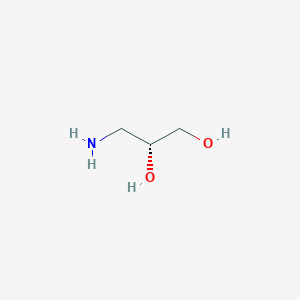

3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h2,15,17,20H,3-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYKAQOGGFGCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861991 | |

| Record name | Fulvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-66-3 | |

| Record name | 4,10-Dihydro-3,7,8-trihydroxy-3-methyl-10-oxo-1H,3H-pyrano[4,3-b][1]benzopyran-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fulvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FULVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XII14C5FXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)